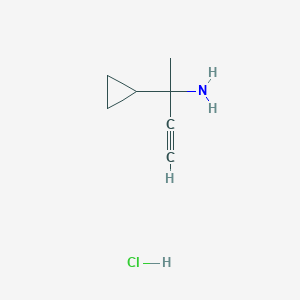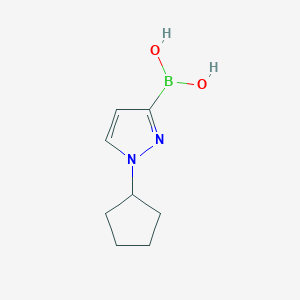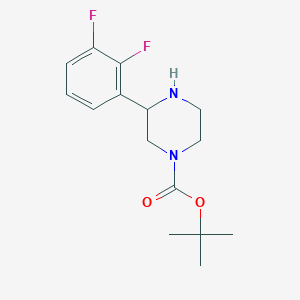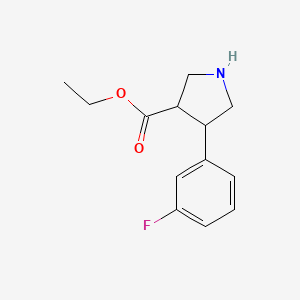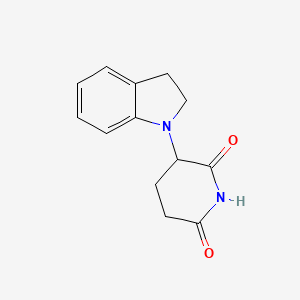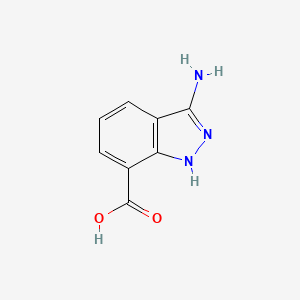![molecular formula C6H7FN2O B13557770 O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine](/img/structure/B13557770.png)
O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[(3-fluoropyridin-4-yl)methyl]hydroxylamine is a chemical compound that features a fluorinated pyridine ring attached to a hydroxylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-[(3-fluoropyridin-4-yl)methyl]hydroxylamine typically involves the reaction of 3-fluoropyridine with hydroxylamine. One common method involves the nucleophilic substitution of a halogenated pyridine derivative with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of O-[(3-fluoropyridin-4-yl)methyl]hydroxylamine may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
O-[(3-fluoropyridin-4-yl)methyl]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
O-[(3-fluoropyridin-4-yl)methyl]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of O-[(3-fluoropyridin-4-yl)methyl]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine atom on the pyridine ring can also influence the compound’s reactivity and binding affinity through electronic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Fluoropyridin-4-yl)methanol: Similar structure but with a hydroxyl group instead of a hydroxylamine group.
(2-Fluoropyridin-4-yl)methanol: Similar structure but with the fluorine atom in a different position on the pyridine ring.
Uniqueness
O-[(3-fluoropyridin-4-yl)methyl]hydroxylamine is unique due to the presence of both a fluorinated pyridine ring and a hydroxylamine group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential for forming covalent bonds with biological molecules, making it valuable for various applications .
Propriétés
Formule moléculaire |
C6H7FN2O |
|---|---|
Poids moléculaire |
142.13 g/mol |
Nom IUPAC |
O-[(3-fluoropyridin-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H7FN2O/c7-6-3-9-2-1-5(6)4-10-8/h1-3H,4,8H2 |
Clé InChI |
PDIYWJMAIIZHTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1CON)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


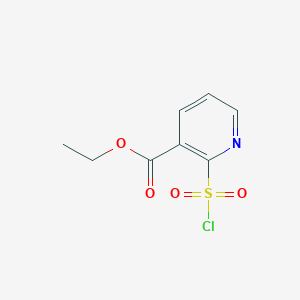



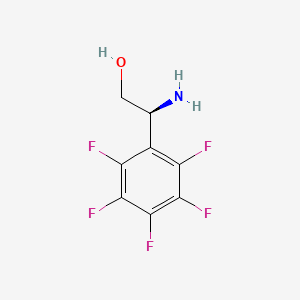

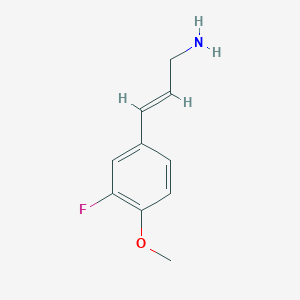
![Tert-butyl1-(methylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13557739.png)
